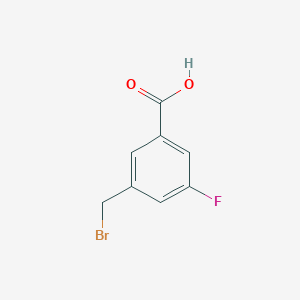

3-(Bromomethyl)-5-fluorobenzoic acid

Vue d'ensemble

Description

3-(Bromomethyl)-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Many similar compounds are used in the synthesis of more complex molecules, including pharmaceuticals, through reactions such as the suzuki-miyaura cross-coupling .

Mode of Action

Without specific information on “3-(Bromomethyl)-5-fluorobenzoic acid”, it’s hard to say exactly how it interacts with its targets. In a suzuki-miyaura cross-coupling reaction, a carbon-carbon bond is formed between the boronic acid or boronate ester and a halide or pseudohalide .

Activité Biologique

3-(Bromomethyl)-5-fluorobenzoic acid is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. This article presents a detailed exploration of its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Molecular Weight : Approximately 233.03 g/mol

- Structure : The compound features a benzoic acid moiety with bromomethyl and fluorine substituents, which enhance its potential for biological interactions.

While there is no established mechanism of action for this compound, compounds with similar structures have been identified as potential modulators of ion channels and enzyme inhibitors. For instance, the presence of halogens in aromatic compounds often correlates with enhanced binding affinity to biological targets, making them suitable candidates for drug development.

Comparative Analysis with Structural Analogues

The following table compares this compound with structurally similar compounds that have demonstrated notable biological activities:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| 3-Bromo-5-fluorobenzoic acid | CHBrF O | 0.95 |

| 5-(Bromomethyl)-2-fluorobenzoic acid | CHBrF O | 0.92 |

| 2-Bromo-4-fluoro-6-methylbenzoic acid | CHBrF O | 0.91 |

| 4-Bromo-3-fluorobenzoic acid | CHBrF O | 0.90 |

| 3-Bromo-4-fluoro-benzoic acid | CHBrF O | 0.90 |

Uniqueness : The specific arrangement of bromomethyl and fluorine groups in this compound may confer distinct reactivity profiles and biological activities compared to its analogues.

Case Studies and Research Findings

- Medicinal Chemistry Applications : Studies suggest that compounds similar to this compound are being explored as lead compounds in drug development aimed at treating various diseases, including cancer and inflammatory disorders. The halogenation enhances their pharmacological properties by improving solubility and bioavailability.

- Ion Channel Modulation : Research on structurally related compounds has shown their potential as modulators of KCa channels, which are implicated in numerous physiological processes. This suggests a pathway through which this compound could exert therapeutic effects by influencing ion transport mechanisms.

- Enzyme Inhibition Studies : Similar benzoic acids have been studied for their inhibitory effects on specific enzymes involved in metabolic pathways, indicating that further investigation into the enzyme interactions of this compound could yield significant insights into its biological activity.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

3-(Bromomethyl)-5-fluorobenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The presence of the bromomethyl and fluorine substituents can enhance the pharmacological properties of the resultant compounds by improving their solubility and bioavailability .

Case Studies:

- Anti-cancer Research: Compounds derived from this compound have been investigated for their potential to inhibit specific targets associated with cancer progression. For instance, studies have shown that similar compounds can effectively inhibit WDR5, a protein implicated in various cancers, leading to reduced tumor growth in preclinical models .

- Analgesics Development: Research indicates that modifications of this compound can lead to new analgesics with improved efficacy and reduced side effects compared to existing medications.

Agricultural Chemicals

Herbicide and Pesticide Formulation:

This compound is utilized in formulating herbicides and pesticides that target specific weed species while minimizing harm to crops. Its chemical structure allows for selective action against pests, making it valuable for sustainable agricultural practices .

Research Findings:

- Studies demonstrate that derivatives of this compound exhibit potent herbicidal activity, contributing to enhanced crop yields without significant environmental impact.

Material Science

Incorporation into Polymers:

In material science, this compound is incorporated into polymers and resins to improve their thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industries .

Performance Enhancements:

- The addition of this compound has been shown to increase the thermal resistance of polymer matrices, making them suitable for high-temperature applications.

Organic Synthesis

Building Block for Complex Molecules:

As a versatile building block, this compound facilitates the efficient synthesis of complex organic molecules through various reactions, such as Suzuki-Miyaura cross-coupling. This reaction is particularly valuable in creating biaryl compounds that are essential in many pharmaceutical applications.

Analytical Chemistry

Standard Reference Compound:

In analytical chemistry, this compound is employed as a standard for detecting and quantifying related compounds in various samples. Its well-defined structure allows for accurate calibration in analytical methods such as chromatography .

Propriétés

IUPAC Name |

3-(bromomethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXNXIMHOOTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.